molecular formula C14H11FN2O2S B12494607 3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12494607
M. Wt: 290.31 g/mol
InChI Key: PZTXOXIYNVMEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group, a hydroxyl group, and two methyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine core.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-2,4-dione.

    Reduction: Formation of reduced thieno[2,3-d]pyrimidine derivatives.

    Substitution: Formation of substituted thieno[2,3-d]pyrimidine derivatives with various functional groups.

Scientific Research Applications

3-(4-fluorophenyl)-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The binding of the compound to the active site of the enzyme can prevent substrate access, thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-one is unique due to the specific combination of substituents on the thienopyrimidine core. The presence of the 4-fluorophenyl group and the hydroxyl group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H11FN2O2S

Molecular Weight

290.31 g/mol

IUPAC Name

3-(4-fluorophenyl)-5,6-dimethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H11FN2O2S/c1-7-8(2)20-12-11(7)13(18)17(14(19)16-12)10-5-3-9(15)4-6-10/h3-6H,1-2H3,(H,16,19)

InChI Key

PZTXOXIYNVMEIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.